Cas no 78014-16-1 (1,3-Propanediamine,N1,N1-dimethyl-N3-(2,2,6,6-tetramethyl-4-piperidinyl)-)

1,3-Propanediamine,N1,N1-dimethyl-N3-(2,2,6,6-tetramethyl-4-piperidinyl)- structure
78014-16-1 structure
Product Name:1,3-Propanediamine,N1,N1-dimethyl-N3-(2,2,6,6-tetramethyl-4-piperidinyl)-
CAS No:78014-16-1
MF:C14H31N3
MW:241.416043519974
CID:565629
PubChem ID:3018747
Update Time:2025-04-19

1,3-Propanediamine,N1,N1-dimethyl-N3-(2,2,6,6-tetramethyl-4-piperidinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediamine,N1,N1-dimethyl-N3-(2,2,6,6-tetramethyl-4-piperidinyl)-
    • 278-817-9
    • N',N'-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine
    • N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine
    • 4-(3-dimethylaminopropylamino)-2,2,6,6-tetramethylpiperidine
    • EINECS 278-817-9
    • 78014-16-1
    • QYNFXDVIHNENBG-UHFFFAOYSA-N
    • 1,3-Propanediamine, N1,N1-dimethyl-N3-(2,2,6,6-tetramethyl-4-piperidinyl)-
    • NS00058490
    • N~1~,N~1~-Dimethyl-N~3~-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine
    • DTXSID50999273
    • SCHEMBL4536949
    • Inchi: 1S/C14H31N3/c1-13(2)10-12(11-14(3,4)16-13)15-8-7-9-17(5)6/h12,15-16H,7-11H2,1-6H3
    • InChI Key: QYNFXDVIHNENBG-UHFFFAOYSA-N
    • SMILES: N1C(C)(C)CC(CC1(C)C)NCCCN(C)C

Computed Properties

  • Exact Mass: 241.252
  • Monoisotopic Mass: 241.252
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.3A^2
  • XLogP3: 1.6

Experimental Properties

  • Density: 0.91
  • Boiling Point: 280.2°C at 760 mmHg
  • Flash Point: 97.2°C
  • Refractive Index: 1.486
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